molecular formula C15H10ClFO4 B6410944 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261916-21-5

4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6410944
CAS RN: 1261916-21-5
M. Wt: 308.69 g/mol
InChI Key: RUIGKRQIHQRUPT-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid (abbreviated as 4C3MCFBA) is an organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals, dyes, and pesticides. The compound has a wide range of applications in the laboratory and is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, including pyrazoles and oxazoles.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of organic compounds by providing a source of fluorine atoms. The fluorine atoms are then incorporated into the target molecule, allowing for the formation of the desired compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% have not been extensively studied. However, it is believed that the compound may have a role in the regulation of metabolic processes. In addition, 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% has been shown to inhibit the growth of some bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% is its high yield in the synthesis of organic compounds. In addition, the compound is relatively stable and can be stored for long periods of time. However, 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% is also toxic and should be handled with care.

Future Directions

The future of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% research is promising. Further research is needed to better understand the mechanism of action of the compound and its potential applications in the synthesis of organic compounds. In addition, research is needed to explore the potential biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95%.

Synthesis Methods

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% involves the reaction of 4-chloro-3-methoxybenzaldehyde with 3-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out at a temperature of 40-50°C, and the reaction yields 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% in yields of up to 95%.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIGKRQIHQRUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692037
Record name 4'-Chloro-2-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid

CAS RN

1261916-21-5
Record name 4'-Chloro-2-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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